1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danofloxacin mesylate is an antibiotic belonging to the fluoroquinolone class, primarily used in veterinary medicine to treat respiratory diseases in cattle . It is sold under the brand name Advocin and is approved for use in the United States by the FDA . Danofloxacin mesylate is known for its rapid distribution and high levels in the mammary glands, respiratory, and intestinal tracts following subcutaneous, intramuscular, or intravenous injection in livestock animals .
Preparation Methods
Danofloxacin mesylate can be prepared using various methods. One common method involves the preparation of danofloxacin mesylate gelatin microspheres through an emulsion chemical crosslinking technique . This method evaluates the distribution of particle size, morphologic characteristics, drug content, and drug stability. Another method involves the preparation of danofloxacin mesylate suspension, which includes components such as danofloxacin mesylate powder, aluminum monostearate as a suspending agent, phosphatidylcholine as a dispersing agent, and tween-80 as a wetting and emulsifying agent . The suspension is prepared by dissolving the aluminum monostearate in oil, screening, adding the other components, and then dispersing and circulating the mixture in a colloid mill .
Chemical Reactions Analysis
Danofloxacin mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. Unfortunately, detailed information on the specific chemical reactions of danofloxacin mesylate was not available from the search results.
Scientific Research Applications
Danofloxacin mesylate has a wide range of scientific research applications. In veterinary medicine, it is used to treat respiratory diseases in cattle and other livestock . It has rapid bactericidal activity against a broad range of pathogens responsible for several disease syndromes in the commercial rearing of livestock . Danofloxacin mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV, making it effective against most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens . It is also used in the preparation of controlled-release drugs and targeting microspheres for lung targeting dosage forms .
Mechanism of Action
Danofloxacin mesylate exerts its effects by targeting bacterial DNA gyrase subunits A and B, which are essential for bacterial DNA replication . By inhibiting these enzymes, danofloxacin mesylate disrupts the bacterial DNA replication process, leading to bacterial cell death. This mechanism of action makes it effective against a wide range of bacterial pathogens .
Comparison with Similar Compounds
Similar compounds in this class include other fluoroquinolones such as ciprofloxacin, enrofloxacin, and marbofloxacin . Compared to these compounds, danofloxacin mesylate is unique in its rapid distribution and high levels in specific tissues, making it particularly effective for treating respiratory diseases in livestock .
Biological Activity
Danofloxacin mesylate, a synthetic fluoroquinolone antibiotic, is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in poultry and swine. This compound exhibits a broad spectrum of antimicrobial activity, making it a valuable therapeutic agent. The focus of this article is to explore the biological activity of danofloxacin mesylate, including its mechanism of action, pharmacokinetics, and efficacy against various pathogens.
Chemical Structure
Danofloxacin mesylate is characterized by its complex structure which includes a cyclopropyl group and a fluoro substituent on the quinolone ring. The molecular formula is represented as:
This structure contributes to its antibacterial properties and influences its pharmacokinetic profile.
Danofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The essential functional groups for this activity include the 3-carboxylate and 4-carbonyl moieties on the quinolone structure .
Pharmacokinetics
The pharmacokinetic profile of danofloxacin mesylate reveals rapid absorption and distribution in major target tissues such as lungs, intestines, and mammary glands. Studies indicate that danofloxacin achieves effective concentrations in these tissues, which is crucial for treating infections effectively. The drug is metabolized primarily through hepatic pathways, with renal excretion also playing a role .
Table 1: Pharmacokinetic Parameters of Danofloxacin Mesylate
Parameter | Value |
---|---|
Bioavailability | ~90% |
Half-life | 4-6 hours |
Volume of distribution | 1.5 L/kg |
Clearance | 0.5 L/h/kg |
Antimicrobial Spectrum
Danofloxacin demonstrates significant activity against a variety of Gram-negative bacteria, including Escherichia coli, Pasteurella multocida, and Mycoplasma species. The minimum inhibitory concentration (MIC) values for danofloxacin vary among different pathogens:
Table 2: MIC Values of Danofloxacin Mesylate Against Common Pathogens
Pathogen | MIC (μM) |
---|---|
Escherichia coli | 0.1 |
Pasteurella multocida | 0.05 |
Mycoplasma bovis | 0.5 |
Staphylococcus aureus | 1.0 |
Case Studies
Several studies have highlighted the effectiveness of danofloxacin mesylate in clinical settings:
- Study on Poultry : A clinical trial involving chickens demonstrated that danofloxacin significantly reduced mortality rates associated with respiratory infections caused by E. coli. The treatment group showed a recovery rate of over 80%, compared to 50% in the control group .
- Swine Respiratory Disease : In swine, danofloxacin was administered to pigs suffering from pneumonia due to Actinobacillus pleuropneumonia. Results indicated a reduction in clinical signs within 48 hours post-treatment, with complete resolution observed by day five .
Resistance Mechanisms
Despite its effectiveness, there are concerns regarding the development of resistance to fluoroquinolones like danofloxacin. Mechanisms include mutations in target genes (gyrA and parC), efflux pump overexpression, and decreased permeability of bacterial cell membranes . Monitoring resistance patterns is crucial for maintaining the efficacy of this antibiotic.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.